Enantiomeric Excess: Engineered Biocatalytic Route Delivers >99.5% ee vs. Chemical Resolution
The enantiomeric purity of (R)-2-(2,5-difluorophenyl)pyrrolidine is the most critical specification for its use in synthesizing stereochemically pure APIs like Larotrectinib. A modern, engineered biocatalytic process using the imine reductase ScIRED-R3-V4 achieves an enantiomeric excess (ee) of >99.5% [1]. This is a quantifiable improvement over traditional chemical resolution methods, such as that using D-malic acid, which typically achieves an ee of 98.4% after multiple cycles [2]. The >1.1% increase in absolute enantiopurity is significant at the API manufacturing stage, directly impacting final drug substance purity and reducing the burden of downstream purification.
| Evidence Dimension | Enantiomeric Excess (% ee) |
|---|---|
| Target Compound Data | >99.5% ee (engineered IRED biocatalysis) |
| Comparator Or Baseline | 98.4% ee (chemical resolution with D-malic acid) |
| Quantified Difference | >1.1% absolute improvement |
| Conditions | Biocatalytic reduction of 2-(2,5-difluorophenyl)-pyrroline vs. resolution of racemate with D-malic acid in 95% EtOH |
Why This Matters
Procurement of a chiral intermediate with >99.5% ee directly translates to higher final drug substance purity, reducing or eliminating costly chiral chromatographic polishing steps in API manufacturing.
- [1] Chen Q, Li BB, Zhang L, et al. Engineered Imine Reductase for Larotrectinib Intermediate Manufacture. ACS Catalysis. 2022;12(23):14547-14558. View Source
- [2] Lv X, et al. Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution. Chirality. 2021 Dec;33(12):914-922. View Source
